Iodotrinitromethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
630-70-6 |
|---|---|
Molecular Formula |
CIN3O6 |
Molecular Weight |
276.93 g/mol |
IUPAC Name |
iodo(trinitro)methane |
InChI |
InChI=1S/CIN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
InChI Key |
PVYWOZWHSJHJFC-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])I |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Iodotrinitromethane Synthesis
The synthesis of the energetic compound this compound can be achieved through several strategic routes. These methods primarily focus on either the direct nitration of an iodinated precursor or the introduction of an iodine atom to a trinitromethyl moiety.
The direct nitration of iodomethane (B122720) to produce this compound represents a plausible synthetic pathway, although detailed optimization studies are not widely available in the scientific literature. The fundamental principle of nitration involves the substitution of hydrogen atoms with nitro groups (NO₂). Achieving a high degree of nitration to form polynitro compounds typically necessitates the use of potent nitrating agents and meticulously controlled reaction conditions to prevent the decomposition of both the starting material and the product.
In a related context, the synthesis of nitroalkanes frequently employs reagents such as nitric acid. For example, the nitration of alkanes can be accomplished using 70% nitric acid or more concentrated fuming nitric acid. The optimization of these reactions often involves the careful control of parameters like temperature, reaction duration, and the molar ratios of reactants to maximize the yield and minimize the formation of undesirable byproducts. For instance, in the continuous flow nitration of o-xylene, parameters including temperature, the ratio of sulfuric acid to nitric acid, and the concentration of sulfuric acid have been optimized to achieve high product yields. These optimization principles are broadly applicable to nitration reactions and would be relevant to the synthesis of this compound.
An alternative, though less direct, pathway may involve the nitration of diiodomethane (B129776). A documented synthesis of this compound involves the reaction of diiodomethane with silver(I) nitrite (B80452) in an ethereal solution, which initially yields the sodium salt of iodonitromethane. Subsequent nitration steps would be required to obtain the fully nitrated trinitro derivative.
The synthesis of this compound can also be effectively carried out through the halogenation of a pre-formed trinitromethane (B1605510) salt. This strategy circumvents the potentially harsh conditions associated with the direct, multiple nitrations of an iodo-alkane. A well-documented method involves the reaction of potassium trinitromethanide with a specific halogenating agent.
A notable example is the synthesis of this compound by treating potassium trinitromethanide with iodine monochloride in a carbon tetrachloride solvent. uni-muenchen.de This reaction proceeds at a moderate temperature of 70°C and effectively yields this compound. uni-muenchen.de
| Starting Material | Reagent | Solvent | Temperature (°C) | Product |
| Potassium Trinitromethanide | Iodine Monochloride | Carbon Tetrachloride | 70 | This compound |
| Table 1: Synthesis of this compound via Halogenation. uni-muenchen.de |
This method underscores the utility of a targeted reagent like iodine monochloride for introducing the iodine atom onto the trinitromethyl anion, offering a more controlled and selective synthetic route compared to direct nitration approaches.
Contemporary synthetic chemistry places a strong emphasis on the development of manufacturing processes that are safer, more efficient, and environmentally sustainable. In the field of energetic materials, advanced techniques such as continuous flow synthesis are becoming increasingly important. Continuous flow reactors provide superior control over critical reaction parameters like temperature and stoichiometry, which is especially vital for highly exothermic and potentially hazardous processes such as nitration. This precise control can result in higher yields, improved product purity, and a substantially lower risk of thermal runaway reactions. While the specific application of continuous flow technology to the synthesis of this compound is not extensively detailed in the available literature, the general benefits of this technique for nitration reactions are well-established for other energetic compounds.
Another significant trend in modern synthesis is the application of "green" chemistry principles, which aim to minimize waste generation and utilize less hazardous substances. The development of solid-supported or recyclable catalysts for nitration is an area of ongoing research that could potentially be adapted for the synthesis of compounds like this compound.
Derivatization and Complex Molecule Synthesis
This compound functions as a reactive chemical intermediate for the synthesis of other functionalized and complex molecules, particularly those that feature the dinitromethyl group.
This compound is a valuable precursor for the synthesis of a variety of dinitro compounds. Its reactions with unsaturated substrates, such as alkenes, can lead to the formation of heterocyclic structures that incorporate the dinitromethyl functionality.
For instance, this compound has been shown to react with certain olefins to produce isoxazolines. In these cycloaddition reactions, this compound serves as the source of the dinitromethyl group, which becomes an integral part of the newly formed heterocyclic ring. Such reactions highlight the utility of this compound in the construction of more intricate molecular frameworks.
The general reactivity of this compound towards nucleophiles also indicates its potential for use in substitution reactions where the iodine atom is displaced, leading to the formation of other trinitromethyl-substituted compounds. It is important to note, however, that the high degree of nitration can also make the trinitromethyl group itself a viable leaving group under specific reaction conditions.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Olefins | Isoxazolines (Dinitro derivatives) |
| Table 2: Derivatization of this compound. |
A primary goal in the design of modern high-energy materials is to increase the nitrogen content of the molecule. Nitrogen-rich compounds derive a significant portion of their energy from the high heats of formation associated with N-N and C-N bonds, and their decomposition often results in the formation of environmentally benign dinitrogen gas. mdpi-res.com
While this compound itself does not have an exceptionally high nitrogen content by contemporary standards (N% = 15.17%), its functional groups present opportunities for incorporation into larger, nitrogen-rich molecular frameworks. The trinitromethyl group is a well-known energetic moiety. A common strategy in the field of energetic materials is to attach such energetic groups to nitrogen-rich heterocyclic backbones, including triazoles and tetrazoles. thieme-connect.demdpi.com
Although direct examples of the use of this compound for the synthesis of nitrogen-rich heterocycles are not extensively reported in the reviewed literature, its chemical reactivity suggests potential synthetic routes. For example, the trinitromethyl group could theoretically be introduced into a nitrogen-rich ring system through a nucleophilic substitution reaction, wherein a nitrogen atom of the heterocyclic ring displaces the iodine atom of this compound. Another key strategy in the development of energetic materials is the formation of energetic ionic salts. This often involves the deprotonation of acidic protons on nitrogen-rich heterocycles to form anions, which are then paired with energetic cations. The strong electron-withdrawing character of the trinitromethyl group could be leveraged to create new acidic C-H sites in precursor molecules, thereby facilitating the synthesis of novel energetic salts.
Mechanistic Studies of Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the three nitro groups, which renders the carbon-iodine bond highly polarized. This electronic feature makes the iodine atom susceptible to abstraction by nucleophiles and the molecule as a whole a potent electrophile.
Electrophilic Reactivity Profiles and Reaction Pathwayslibretexts.orgmedlifemastery.com
This compound exhibits significant electrophilic character. The electron-deficient carbon atom, influenced by the attached nitro groups, enhances the electrophilicity of the iodine atom, making it behave as a "positive" iodine source (I⁺). This allows it to react readily with various nucleophiles, most notably alkenes.
The reaction with alkenes is a classic example of its electrophilic nature. The electron-rich π-bond of the alkene attacks the electrophilic iodine atom of this compound. This initial attack leads to the formation of a key intermediate, a carbenium nitronate ion pair. psu.edu The subsequent reaction pathway of this intermediate determines the final product structure. Often, this involves intramolecular cyclization, where the oxygen atom of the nitronate anion attacks the carbocation, leading to the formation of heterocyclic structures like isoxazolidines or isoxazolines. researchgate.netthieme-connect.de
Table 1: Products from Electrophilic Addition of this compound to Alkenes
| Alkene | Intermediate Type | Final Product Class | Ref. |
|---|---|---|---|
| Cyclohexene | Carbenium nitronate | Isoxazolidine (B1194047) derivative | psu.edu |
| Styrene | Carbenium nitronate | Isoxazoline derivative | researchgate.netthieme-connect.de |
Formation and Role of Proposed Intermediates (e.g., Nitronate Esters, Carbenium Ions, Dinitrocarbene)byjus.com
The reactions of this compound are characterized by the formation of several key transient species that dictate the final product distribution.
Nitronate Esters and Carbenium Ions: In reactions with alkenes, the abstraction of a "positive" iodine by the alkene leads to the formation of a proposed carbenium nitronate ion pair, [R₂C⁺-C(NO₂)₃⁻]. psu.edu This ion pair is a crucial intermediate. The nitronate moiety can then act as a nucleophile. If an oxygen atom of the nitronate attacks the carbocation, a nitronate ester is formed. These esters are often unstable and can cyclize to form more stable heterocyclic products like isoxazolidines. libretexts.orgpsu.edu
Dinitrocarbene: The intermediacy of dinitrocarbene, :C(NO₂)₂, has been considered in reactions involving polynitromethanide salts, particularly those with "hard" counterions like potassium. psu.edu In these cases, the elimination of a metal nitrite from the salt in the presence of an alkene could generate dinitrocarbene, which then undergoes cycloaddition with the alkene. While this intermediate has been proposed to explain the formation of certain cyclopropane (B1198618) derivatives, its direct formation from the decomposition of this compound itself is less established and remains a subject of mechanistic investigation. psu.eduresearchgate.net Indirect evidence for its formation has been noted in the pyrolysis of trinitromethane. researchgate.net
Solvent and Counterion Effects on Reaction Selectivity and Yieldspsu.edu
The course of reactions involving this compound and its related polynitromethanide salts is highly sensitive to the reaction medium.
Solvent Effects: The polarity of the solvent plays a critical role in modulating reactivity. In nucleophilic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) can enhance the reactivity of nucleophiles. medlifemastery.comsolubilityofthings.com These solvents solvate the cation of a nucleophilic salt but leave the anion relatively "bare" and more reactive. rammohancollege.ac.inksu.edu.sa Conversely, polar protic solvents (e.g., water, ethanol) can solvate the nucleophilic anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. libretexts.org For reactions involving the formation of ionic intermediates, such as the carbenium nitronate pair, a more polar solvent can stabilize these charged species, potentially influencing the reaction pathway and selectivity. rammohancollege.ac.in
Counterion Effects: The nature of the counterion in reactions of polynitromethanide salts significantly impacts product formation. A classic example is the reaction of metal trinitromethanide salts with alkenes. "Hard" cations like K⁺ or Na⁺ tend to favor pathways that are proposed to involve dinitrocarbene, leading to dihydroisoxazole (B8533529) 2-oxides. psu.edu In contrast, "soft" cations like Ag⁺ favor different reaction pathways, often precluding the formation of these specific heterocycles. psu.edu This difference is attributed to the coordination preferences of the counterion, which can influence the stability and subsequent reactivity of the trinitromethanide anion and its intermediates.
Table 2: Influence of Reaction Conditions on Reactivity
| Condition | Effect | Example Reaction | Ref. |
|---|---|---|---|
| Solvent | |||
| Polar Aprotic (e.g., DMSO, Acetone) | Enhances nucleophile strength, accelerating Sₙ2-type reactions. | Nucleophilic attack on organohalides. | medlifemastery.comsolubilityofthings.com |
| Polar Protic (e.g., H₂O, EtOH) | Solvates and deactivates nucleophiles via hydrogen bonding. | Nucleophilic attack on organohalides. | libretexts.org |
| Aprotic (e.g., CCl₄) | Used for synthesis of C(NO₂)₃I from K[C(NO₂)₃] and ICl. | Synthesis of this compound. | uni-muenchen.de |
| Counterion | |||
| Hard Cation (e.g., K⁺) | Favors dinitrocarbene-like pathways with trinitromethanide salts. | Reaction of K[C(NO₂)₃] with alkenes. | psu.edu |
Iii. Theoretical and Computational Investigations of Electronic Structure and Reactivity
Quantum Chemical Characterization of Iodotrinitromethane
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of this compound, from its intricate network of intramolecular interactions to its kinetic behavior in chemical reactions.
This compound, with the chemical formula C(NO₂)₃I, possesses a unique electronic structure dominated by the strong electron-withdrawing nature of the three nitro groups. smolecule.com This structural feature makes the compound a potent electrophile. smolecule.com Theoretical studies, often performed alongside gas electron diffraction and X-ray diffraction analyses, have been crucial in understanding its molecular geometry and bonding. mdpi.com
A key characteristic of halotrinitromethanes, including the iodo-derivative, is the propeller-like arrangement of the nitro groups. mdpi.comlookchem.com This conformation is a result of competing intramolecular interactions: the attractive N···O interactions between adjacent nitro groups and the repulsive O···O interactions. uni-muenchen.de The N···O distances are significantly close, indicative of stabilizing attractions. uni-muenchen.de
Quantum chemical calculations have also shed light on the nature of the C-I bond. In the broader family of halotrinitromethanes (XC(NO₂)₃), the C-Hal bond lengths are notably short. lookchem.com For instance, the C-Cl bond in chlorotrinitromethane is exceptionally short for a tetrahedral carbon compound. researchgate.net While specific calculated values for the C-I bond in this compound require detailed computational studies, the trend suggests a strong, polarized bond influenced by the surrounding nitro groups. The electrostatic potential on the surface of the halogen atom in halotrinitromethanes, including for iodine, is calculated to be positive, creating a "σ-hole." researchgate.netuni-muenchen.de This positive region plays a significant role in the molecule's intermolecular interactions. uni-muenchen.de
Table 1: General Information on this compound
| Property | Value |
|---|---|
| CAS Number | 630-70-6 |
| IUPAC Name | iodo(trinitro)methane |
| Molecular Formula | CIN₃O₆ |
| Molecular Weight | 276.93 g/mol |
Source: smolecule.com
Computational models are essential for predicting and understanding the reactivity of this compound. schrodinger.comnih.gov Given its nature as a strong electrophile, it readily participates in various chemical reactions. smolecule.com For example, it reacts with unsaturated compounds through both C- and O-alkylation mechanisms, and the specific pathway can be influenced by reaction conditions. smolecule.com
Computational methods, such as Density Functional Theory (DFT), are used to model reaction thermodynamics and kinetics. mdpi.com These calculations can help predict the activation energies and reaction rates for processes involving this compound. dokumen.pub For instance, the reactions with alkenes, which can lead to the formation of isoxazolidine (B1194047) derivatives, have been studied, proposing carbenium nitronates as intermediates. psu.eduthieme-connect.de The thermal β-elimination of these adducts to form 3-nitroisoxazolines is another reaction pathway that can be investigated computationally. thieme-connect.deresearchgate.net
Modeling can also elucidate the role of solvents in directing reaction pathways. The reactivity of this compound can differ in polar versus non-polar solvents, affecting product yields and formation. smolecule.com Computational tools can simulate these solvent effects to provide a more accurate picture of the reaction landscape. walisongo.ac.id
A significant application of computational chemistry is the mapping of entire reaction pathways, including the identification of transition state structures. molcas.orgq-chem.com The transition state, a fleeting, high-energy configuration, is critical for determining the likelihood and rate of a chemical transformation. mit.eduscm.com
For this compound, computational methods can predict the geometries of transition states in its various reactions, such as cycloadditions and electrophilic substitutions. psu.eduresearchgate.net By calculating the potential energy surface, researchers can trace the minimum energy path connecting reactants to products, passing through the transition state. molcas.org This is crucial for understanding reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise mechanism. uni-muenchen.de
Recent advances in machine learning and artificial intelligence are being integrated with quantum chemistry to accelerate the prediction of transition state structures, a traditionally time-consuming task. mit.edumit.edu Such methods could be applied to the complex reactions of this compound to more efficiently explore its chemical reactivity. mit.edu
Advanced Spectroscopic Interpretation via Computational Methods
Computational simulations are indispensable for interpreting complex experimental spectra. By calculating spectroscopic properties from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions. researchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. researchgate.netsebertgroup.com Computational methods, particularly DFT, can accurately calculate the vibrational frequencies and intensities of a molecule. uc.educhemrxiv.org These simulations are performed by first optimizing the molecular geometry and then calculating the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). dtu.dkwpo-altertechnology.com Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. chemrxiv.org
For this compound, theoretical calculations can predict the IR and Raman spectra, aiding in the assignment of experimental bands. uni-muenchen.deuprm.edu The calculated frequencies for C-N, N-O, and C-I stretching and bending modes can be compared with experimental data to confirm the molecular structure and understand the effects of the strong electronic interactions within the molecule. researchgate.net The accuracy of these predictions depends on the level of theory and basis set used in the calculation. uc.edu
Table 2: Common Computational Approaches for Vibrational Spectroscopy
| Method | Description |
|---|---|
| Density Functional Theory (DFT) | A widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often used to calculate vibrational frequencies. chemrxiv.org |
| Finite Element Analysis (FEA) | A numerical method for solving problems of engineering and mathematical physics. In the context of vibration, it is used to determine natural frequencies and modes. wpo-altertechnology.com |
| Hybrid QM/MM | A method that combines the accuracy of quantum mechanics (QM) for a core region with the speed of molecular mechanics (MM) for the larger environment, useful for complex systems. researchgate.net |
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. libretexts.org this compound is known to form colored charge-transfer complexes with certain unsaturated compounds, a phenomenon that can be studied using UV-Vis spectroscopy. smolecule.com
Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the electronic absorption spectra of molecules. joaquinbarroso.comconicet.gov.ar These calculations can determine the energies of electronic transitions, such as n→π* and π→π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. libretexts.orgyoutube.com
By simulating the UV-Vis spectrum of this compound and its complexes, researchers can understand the nature of the electronic states involved and how they are affected by intermolecular interactions. torvergata.itrsc.org For instance, the formation of a charge-transfer complex would be predicted to give rise to new, low-energy absorption bands not present in the individual components. up.ac.za Machine learning approaches are also emerging as a way to predict electronic transition probabilities more rapidly than traditional quantum methods. mdpi.comarxiv.org
Crystallographic Insights from Computational and Experimental Synergies
The study of energetic materials at the molecular level is critical for understanding their performance and safety. For compounds like this compound, a potent energetic material, insights into its solid-state structure are paramount. The synergy between computational modeling and experimental techniques provides a detailed picture of the crystal lattice, offering a window into the factors that govern its stability and reactivity.
The prediction of how molecules arrange themselves in a crystal, known as crystal structure prediction (CSP), is a computationally intensive task, particularly for the complex, shallow potential energy landscapes of energetic molecular crystals. mdpi.com For these materials, multiple crystal arrangements (polymorphs) can exist with very small energy differences, making accurate prediction challenging. mdpi.com
Computational approaches to predict the crystal packing of energetic compounds like this compound rely on high-accuracy ab initio methods. Dispersion-corrected density functional theory (DFT-D) has become a vital tool, as it accurately accounts for the van der Waals forces that are crucial in molecular crystals. mdpi.comosti.gov Studies on a range of energetic materials have shown that an accurate description of intermolecular interactions, including dispersion, is essential for predicting the crystallographic structure. osti.gov Without it, predicted lattice parameters can have significant errors. mit.edu
Key intermolecular interactions in energetic crystals involve nitro groups, which are prevalent in this compound. A statistical analysis of 43 energetic compounds revealed a tendency for anomalously short intermolecular oxygen-oxygen contacts and higher crystal packing coefficients (average of 0.77) compared to general organic crystals (average of 0.70). acs.org This dense packing is a direct result of strong intermolecular forces, including a significant contribution from dispersion forces, which are often stronger than the Coulombic forces in these types of molecules. acs.org For this compound, the interplay between the bulky iodine atom and the three nitro groups would be a determining factor in its packing arrangement, influencing density and sensitivity.
Modern CSP methods often employ evolutionary algorithms or systematic search algorithms combined with machine learning force fields to efficiently explore the vast parameter space of possible crystal packings. mdpi.comresearchgate.netchemrxiv.org These methods can predict the most stable polymorphs and have been validated on diverse sets of drug-like and energetic molecules. mdpi.comchemrxiv.orgschrodinger.com
Table 1: Computational Methods in Crystal Structure Prediction (CSP) for Energetic Materials
| Method/Technique | Application in CSP | Key Findings/Relevance |
| Dispersion-Corrected Density Functional Theory (DFT-D) | Calculates the energy of crystal structures, accounting for van der Waals forces. osti.gov | Essential for accurate prediction of lattice parameters and intermolecular distances in energetic crystals. mdpi.comosti.gov |
| Evolutionary Algorithms (EAs) | Explores potential crystal packing arrangements to find low-energy, stable structures. mdpi.com | Can successfully predict experimental structures of complex energetic molecules like HMX and RDX. mdpi.com |
| Machine Learning Force Fields | Used in hierarchical energy ranking to quickly screen and rank a large number of candidate structures. researchgate.netchemrxiv.org | Improves the efficiency and accuracy of CSP workflows, making them applicable for routine screening. chemrxiv.org |
| SCDS-PIXEL Scheme | Partitions lattice energy into Coulombic, polarization, dispersion, and repulsion components. acs.org | Reveals that dispersion forces are often the dominant attractive force in the packing of energetic materials. acs.org |
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in its crystalline state. rigaku.comcarleton.edu This experimental data provides the ultimate benchmark for validating and refining computational predictions. mdpi.com
However, obtaining high-quality single crystals of energetic materials suitable for SC-XRD presents significant challenges. rsc.orgresearchgate.net Many energetic compounds are sensitive to the conditions required for crystal growth, such as temperature, solvent, and pressure, making the cultivation of a single, defect-free crystal difficult. numberanalytics.commt.com The inherent instability of these molecules can also lead to decomposition during crystallization attempts. An adduct of this compound has been analyzed by SC-XRD, but obtaining a crystal of the pure, highly energetic compound itself is likely a formidable challenge. researchgate.net
A further complication is radiation damage. The high-energy X-rays used in diffraction experiments can induce chemical changes or disrupt the crystal lattice of sensitive materials, degrading the quality of the diffraction data. oxcryo.com To mitigate this, data collection is often performed at cryogenic temperatures (e.g., 100 K), which minimizes atomic vibrations and reduces the rate of radiation-induced decay. oxcryo.com
Recent advances in SC-XRD instrumentation have helped to overcome some of these hurdles. Modern diffractometers with high-intensity microfocus X-ray sources and highly sensitive direct-detection detectors allow for the analysis of much smaller or weakly-diffracting crystals than was previously possible. rigaku.comuni-ulm.de This technological progress is crucial for the field of energetic materials, where producing large, perfect crystals remains a primary obstacle. rsc.orgresearchgate.net
Table 2: Challenges and Advances in SC-XRD of Energetic Crystals
| Aspect | Challenge | Advance |
| Crystal Growth | Energetic materials are often difficult to crystallize due to sensitivity and instability. rsc.orgresearchgate.net | Development of novel crystallization techniques and better understanding of nucleation and growth mechanisms. mt.com |
| Sample Size | Obtaining single crystals of sufficient size and quality for diffraction can be problematic. | High-flux sources and sensitive detectors enable analysis of microcrystals. uni-ulm.de |
| Radiation Damage | Samples can degrade under X-ray exposure, compromising data quality. oxcryo.com | Cryogenic cooling (e.g., using a Cryostream) minimizes damage and improves diffraction intensity. oxcryo.com |
| Data Interpretation | Distinguishing between a true co-crystal and a physical mixture can be difficult without a single crystal structure. rsc.orgresearchgate.net | SC-XRD provides unambiguous determination of the unit cell, molecular geometry, and intermolecular interactions. rigaku.com |
Even the most carefully grown crystals are not perfect and contain defects such as vacancies, dislocations, and grain boundaries. numberanalytics.com In energetic materials, these defects are of particular interest as they can act as "hot spots," sites where the initiation of detonation is more likely to occur due to localized energy concentration. capes.gov.br Understanding the nature and distribution of these defects is therefore critical for safety and performance.
Direct experimental characterization of defects at the atomic scale is difficult. mdpi.com Consequently, theoretical and computational methods have become indispensable for studying crystal defects in energetic materials. capes.gov.brmdpi.com Molecular dynamics (MD) simulations are a powerful tool for this purpose. By constructing a supercell of the crystal lattice and introducing defects—such as a missing molecule (vacancy) or a misaligned plane of molecules (dislocation)—researchers can simulate how these imperfections affect the material's properties under various conditions, such as mechanical shock or thermal loading. mdpi.com
Hartree-Fock and Density Functional Theory (DFT) calculations are used to perform more detailed quantum mechanical analyses on smaller systems containing defects. capes.gov.br These methods can provide insights into how defects alter the electronic structure of the crystal, for example, by creating new energy states within the band gap. capes.gov.br Such changes can make the material more sensitive to initiation. For instance, studies on RDX have shown that vacancy complexes can narrow the fundamental optical gap, which may play a role in hot spot formation. capes.gov.br
More advanced theoretical frameworks based on quantum field theory are also being developed to provide a more rigorous understanding of how defects like dislocations interact with phonons (lattice vibrations), which is key to modeling heat transport and energy localization. mit.edu The analysis of boundary conditions in atomistic simulations of defects is another area of active research, aiming to improve the accuracy of these computational models. arxiv.org
Table 3: Theoretical Methods for Crystal Defect Analysis
| Theoretical Approach | Description | Application to Energetic Materials |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time to model the evolution of a system. mdpi.com | Used to create qualitative and quantitative models of defects (vacancies, dislocations) and study their influence on sensitivity and mechanical properties. mdpi.com |
| Hartree-Fock (HF) / Density Functional Theory (DFT) | Quantum mechanical methods for calculating the electronic structure of a system. capes.gov.br | Analyzes how defects alter the electronic band structure and density of states, potentially increasing sensitivity. capes.gov.brrsc.org |
| Quantum Field Theory | A fundamental theory in physics used to model subatomic particles and their interactions. mit.edu | Provides a rigorous framework for understanding dislocation-phonon interactions, which are crucial for heat transport and energy localization at defects. mit.edu |
| Machine Learning (ML) Potentials | Interatomic potentials trained on quantum mechanical data to enable large-scale, accurate MD simulations. arxiv.orgresearchgate.net | Used to model complex defect formation processes, such as those occurring during energetic bombardment, with high efficiency. arxiv.org |
Iv. Advanced Spectroscopic and Crystallographic Characterization Techniques Beyond Basic Identification
Elucidation of Molecular Structure and Bonding Through Advanced Spectroscopy
Advanced spectroscopic techniques offer a multi-faceted approach to understanding the molecular architecture of iodotrinitromethane. Each method probes different aspects of the molecule's quantum mechanical properties, from nuclear spin states to electronic transitions, collectively providing a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. hmdb.calibretexts.org For this compound, ¹³C and ¹⁴N (or ¹⁵N) NMR would be the primary nuclei of interest.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum of this compound is expected to show a single, distinct resonance for the central carbon atom. The chemical shift of this carbon would be significantly influenced by the attached iodine and three nitro groups. Due to the extreme electron-withdrawing nature of the three -NO₂ groups and the electronegativity of the iodine atom, the carbon nucleus is highly deshielded. This would result in a chemical shift at a very high frequency (downfield) compared to simpler alkanes. For comparison, the carbon in trinitromethane (B1605510) (nitroform) appears at approximately δ 118.8 ppm. nih.gov The presence of the less electronegative but bulky iodine atom in place of a hydrogen would further modify this chemical shift.
¹⁴N or ¹⁵N NMR Spectroscopy : Nitrogen NMR can provide direct insight into the electronic environment of the nitro groups. nih.gov The ¹⁴N nucleus is quadrupolar, which often results in broad signals, but ¹⁵N NMR, while less sensitive, yields sharper signals. The nitrogen atoms in the nitro groups of this compound are expected to be in a highly electron-deficient environment. In related energetic compounds containing the trinitromethyl moiety, ¹⁵N NMR signals for the nitro group nitrogens are typically observed in a characteristic downfield region. nih.gov For instance, in a complex trinitromethyl-substituted oxadiazole, the nitrogen signal for the C(NO₂)₃ group was found at δ = -40.3 ppm. nih.gov
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹³C | > 120 ppm | Strong deshielding from three -NO₂ groups and one iodine atom. |
| ¹⁵N | -45 to -35 ppm | Electron-deficient environment of the nitro groups. |
This table presents expected values based on data from analogous compounds.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and analyzing the vibrational modes of a molecule. pitt.edumsu.edus-a-s.org These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. thermofisher.com
For this compound, the most prominent vibrational modes are associated with the nitro groups and the carbon-iodine bond.
Nitro Group Vibrations : The -NO₂ groups give rise to very strong and characteristic absorption bands in the IR spectrum. uomustansiriyah.edu.iq
Asymmetric Stretching (ν_as(NO₂)) : Typically observed in the range of 1580-1610 cm⁻¹. This is one of the most intense bands in the IR spectrum of nitro compounds.
Symmetric Stretching (ν_s(NO₂)) : Appears in the 1270-1300 cm⁻¹ region.
Bending/Scissoring (δ(NO₂)) : Found around 800-840 cm⁻¹.
Rocking (ρ(NO₂)) and Wagging (ω(NO₂)) : Occur at lower frequencies.
Carbon-Iodine Bond Vibration : The C-I stretching vibration (ν(C-I)) is expected at a much lower frequency, typically in the range of 480-600 cm⁻¹. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.
C-N Bond Vibrations : The stretching vibrations of the C-N bonds (ν(C-N)) linking the central carbon to the nitro groups would likely appear in the fingerprint region, between 850 and 1100 cm⁻¹.
The combination of three nitro groups on a single carbon can lead to complex vibrational coupling, potentially causing shifts and splitting of the characteristic nitro group bands compared to simpler nitroalkanes like nitromethane. kau.edu.sa
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1580 - 1610 | 1580 - 1610 | Strong (IR), Medium (Raman) |
| Symmetric NO₂ Stretch | 1270 - 1300 | 1270 - 1300 | Strong (IR), Strong (Raman) |
| C-N Stretch | 850 - 1100 | 850 - 1100 | Medium-Weak |
| NO₂ Bend/Scissor | 800 - 840 | 800 - 840 | Medium |
| C-I Stretch | 480 - 600 | 480 - 600 | Weak (IR), Strong (Raman) |
This table presents expected values based on general spectroscopic data for functional groups.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk High-resolution mass spectrometry can determine the exact molecular formula. The fragmentation pattern observed upon ionization provides valuable clues about the molecule's structure. libretexts.orgnih.govlibretexts.org
For this compound, electron ionization (EI) would likely lead to extensive fragmentation due to the energetic instability of the molecule. The molecular ion peak, [CI(NO₂)₃]⁺˙, might be weak or entirely absent. Key fragmentation pathways would involve the loss of nitro groups and the iodine atom.
Loss of a Nitro Group : A primary fragmentation step would be the cleavage of a C-N bond, leading to the loss of a neutral NO₂ radical (mass 46) and the formation of a [CI(NO₂)₂]⁺ ion.
Loss of Iodine : Cleavage of the C-I bond would result in the loss of an iodine radical (mass 127), forming a [C(NO₂)₃]⁺ ion (trinitromethyl cation).
Isotopic Signature : Iodine has only one stable isotope (¹²⁷I), so its presence is confirmed by a single, distinct mass. The presence of carbon and nitrogen isotopes (¹³C, ¹⁵N) would also contribute to the isotopic pattern of the fragment ions.
| Ion Fragment | Proposed Formula | m/z (for most abundant isotopes) | Formation Pathway |
| [C(NO₂)₃]⁺ | Trinitromethyl cation | 150 | Loss of ·I from molecular ion |
| [CI(NO₂)₂]⁺ | Diiodonitromethane cation | 229 | Loss of ·NO₂ from molecular ion |
| [I]⁺ | Iodine cation | 127 | Cleavage of C-I bond |
| [NO₂]⁺ | Nitronium ion | 46 | Cleavage of C-N bond |
This table presents hypothetical fragmentation data based on the structure of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. ubbcluj.roshimadzu.com While simple nitroalkanes show weak n → π* transitions, the accumulation of nitro groups in this compound is expected to significantly influence its electronic absorption profile. The presence of iodine also introduces the possibility of forming charge-transfer (CT) complexes. jetir.orglibretexts.org
Electronic Transitions : this compound is expected to be a pale yellow substance, indicating some absorption at the blue end of the visible spectrum or the near-UV region. This absorption likely arises from n → π* transitions associated with the lone pair electrons on the oxygen atoms of the nitro groups. The conjugation between the nitro groups, while not through a π-system, can influence the energy of these transitions.
Charge-Transfer Complexes : Iodine and its compounds are well-known to act as electron acceptors (Lewis acids) and form charge-transfer complexes with electron donor species. libretexts.orgnih.gov In the presence of a suitable donor solvent or molecule, this compound could participate in a CT interaction. This would give rise to a new, often intense, absorption band at a longer wavelength than the absorptions of either the donor or acceptor alone. jetir.orgnih.gov The energy of this CT band provides information about the strength of the donor-acceptor interaction.
Fluorescence is generally not expected from simple nitroalkanes as they provide efficient non-radiative pathways for the de-excitation of excited electronic states. Therefore, this compound is predicted to be non-fluorescent.
Application of Crystallographic Analysis to this compound and its Derivatives
Crystallographic techniques, particularly X-ray diffraction, are the definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nist.govmalvernpanalytical.com
Single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. webmineral.com By measuring the diffraction pattern of X-rays passing through a single crystal of the compound, one can calculate the electron density distribution and thus determine the exact positions of all atoms (except hydrogen, which is difficult to locate). rsc.orgresearchgate.net
This analysis would yield precise data on:
Bond Lengths : The exact lengths of the C-I and C-N bonds, as well as the N-O bonds within the nitro groups. The C-I bond is expected to be relatively long, and the C-N bonds might be slightly elongated due to steric crowding.
Bond Angles : The I-C-N and N-C-N bond angles. Significant deviation from the ideal tetrahedral angle (109.5°) is expected around the central carbon atom due to the steric bulk of the iodine atom and the three nitro groups. The O-N-O angles within the nitro groups would also be determined.
Torsion Angles : The orientation of the nitro groups relative to each other and to the C-I bond. The molecule would likely adopt a conformation that minimizes steric repulsion between the bulky groups.
Crystal Packing : How individual this compound molecules are arranged in the crystal lattice. This includes intermolecular distances and potential non-covalent interactions, such as halogen bonding (involving the iodine atom) or interactions between the nitro groups of adjacent molecules, which can influence the density and stability of the crystal.
| Structural Parameter | Anticipated Findings from X-ray Diffraction |
| C-I Bond Length | Expected to be in the range of 2.15 - 2.20 Å. |
| C-N Bond Length | Expected to be around 1.50 - 1.55 Å, possibly elongated due to steric strain. |
| N-C-N Bond Angle | Expected to be slightly less than the ideal tetrahedral angle due to repulsion from the large iodine atom. |
| I-C-N Bond Angle | Expected to be larger than the N-C-N angles. |
| Molecular Conformation | Propeller-like arrangement of the three nitro groups. |
| Intermolecular Interactions | Potential for halogen bonding (C-I···O) and dipole-dipole interactions between nitro groups. |
This table presents anticipated structural parameters based on known covalent radii and VSEPR theory.
Advanced Techniques for Molecular Crystal Analysis (e.g., Microscopic Crystallographic Analysis of Defects)
The study of molecular crystals extends beyond the determination of their ideal lattice structure to include the characterization of imperfections or defects. These crystallographic defects, which are interruptions of the regular patterns of arrangement of atoms or molecules, can significantly influence the physical and chemical properties of the material. wikipedia.org Advanced microscopic techniques are crucial for visualizing and understanding these defects at the nanoscale. While specific research on the microscopic crystallographic analysis of defects in this compound is not extensively documented in publicly available literature, the principles and techniques applied to other molecular crystals provide a framework for how such an analysis would be conducted.
Crystal defects are broadly categorized into point defects, line defects, planar defects, and bulk defects. wikipedia.org Point defects involve a single lattice point and include vacancies (a missing molecule from a lattice site), interstitials (a molecule occupying a site that is normally vacant), and substitutional impurities (a host molecule being replaced by a foreign molecule). libretexts.orgyoutube.com Line defects, or dislocations, are one-dimensional and disrupt the crystal lattice along a line. youtube.com Planar defects, such as grain boundaries and stacking faults, are two-dimensional imperfections. uobaghdad.edu.iq
The analysis of such defects in molecular crystals has been advanced by low-dose electron microscopy techniques, which are necessary to avoid damaging the often-sensitive organic compounds. arxiv.orgwhiterose.ac.uk Techniques like high-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) can provide direct imaging of the crystal lattice, allowing for the identification and characterization of various defects. aps.org
In a hypothetical analysis of this compound crystals, researchers would look for specific types of defects that could impact its stability and sensitivity. The presence of dislocations, for instance, can create localized stress fields within the crystal, which may act as "hot spots" for the initiation of decomposition. Similarly, voids or inclusions of other substances could have a significant effect on the material's properties.
The following tables represent hypothetical data that could be generated from a detailed microscopic crystallographic analysis of this compound, illustrating the types of findings such a study might produce.
Table 1: Hypothetical Point Defect Analysis in this compound Crystals
| Defect Type | Concentration (defects per cm³) | Formation Energy (eV) | Potential Impact on Properties |
| Vacancy (Missing C(NO₂)₃I molecule) | 1.5 x 10¹⁵ | 1.2 | Increased thermal sensitivity |
| Interstitial (Extra C(NO₂)₃I molecule) | 3.2 x 10¹³ | 2.5 | Localized lattice strain |
| Substitutional Impurity (e.g., Chlorotrinitromethane) | Dependent on synthesis purity | Variable | Altered decomposition kinetics |
Table 2: Hypothetical Dislocation Analysis in this compound Crystals
| Dislocation Type | Density (lines per cm²) | Burgers Vector | Predominant Slip System |
| Edge Dislocation | 8 x 10⁶ | byjus.com | {100}⟨010⟩ |
| Screw Dislocation | 2 x 10⁵ | uobaghdad.edu.iq | {110}⟨001⟩ |
| Mixed Dislocation | 1.5 x 10⁶ | {110}⟨111⟩ |
Table 3: Hypothetical Planar Defect Characterization in this compound
| Defect Type | Average Size/Spacing | Orientation | Influence on Mechanical Properties |
| Grain Boundaries | 150 µm | Random | Increased brittleness |
| Stacking Faults | 50 nm | {111} planes | Potential for localized energy release |
| Twin Boundaries | 10 µm | {112} planes | Altered shock wave propagation |
Such detailed characterization of defects is instrumental in building a comprehensive understanding of the structure-property relationships in energetic materials like this compound. By correlating the presence and nature of these imperfections with macroscopic behavior, it is possible to better predict and control the performance and safety of the material.
V. Advanced Materials Applications and Design Principles
Iodotrinitromethane as a Building Block in Advanced Organic Synthesis
While the direct application of this compound in the synthesis of complex organic scaffolds is not extensively documented in publicly available literature, its constituent parts—the trinitromethyl group and the iodine atom—suggest potential reactivity pathways. The trinitromethyl moiety is a powerful electron-withdrawing group, rendering the adjacent carbon highly electrophilic. The iodine atom, a good leaving group, further enhances this reactivity.
The trinitromethyl group, often stabilized as the trinitromethanide anion, can participate in various organic transformations. The conjugate acid, trinitromethane (B1605510) (nitroform), is known to undergo nucleophilic additions, such as the Michael addition to activated alkenes, leading to the formation of more complex polynitro compounds. researchgate.net For instance, the reaction of nitroform with acrylamide (B121943) serves as a pathway to energetic materials incorporating the trinitromethyl group. researchgate.net This suggests that this compound, with its labile iodine atom, could potentially act as a synthon for introducing the trinitromethyl group into organic molecules.
The synthesis of polynitro-pyrazoles has been achieved using an N-trinitromethyl strategy, highlighting the utility of this functional group in building energetic heterocyclic systems. rsc.org Although direct use of this compound is not specified, these syntheses underscore the importance of the trinitromethyl group as a building block for HEDMs. rsc.org The inherent instability of this compound, which has posed challenges for its crystal structure determination due to decomposition under X-ray radiation, may limit its practical application in complex multi-step syntheses. uni-muenchen.de
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The trinitromethanide anion, derived from trinitromethane, is a stable, delocalized anion. While specific examples of trinitromethanide derivatives acting as catalysts in MCRs are scarce in the reviewed literature, their basic nature suggests a potential role in base-catalyzed transformations.
Many MCRs, such as the Henry reaction (nitroaldol reaction), are base-catalyzed processes that lead to the formation of carbon-carbon bonds. wikipedia.org The Henry reaction involves the addition of a nitroalkane to a carbonyl compound, a fundamental step in the synthesis of various functionalized molecules. wikipedia.org Given that the trinitromethanide anion is the conjugate base of a strong acid (trinitromethane, pKa ≈ 0.17), its basicity is weak. wikipedia.org However, salts of trinitromethanide could potentially act as a source of the anion to facilitate proton abstraction in reactions requiring a mild base. The trinitromethanide anion can also act as a nucleophile itself in addition reactions. uni-muenchen.dedtic.mil
Theoretical Design Principles for High-Energy Density Materials (HEDM)
The rational design of HEDMs is a complex process that balances the need for high energy output with the crucial requirement of stability. Theoretical and computational chemistry play a pivotal role in predicting the properties of novel energetic materials before their synthesis, thereby guiding experimental efforts.
The energy content of a material is intrinsically linked to its chemical structure. Key molecular design strategies aim to maximize the heat of formation and the density of the material, which are primary determinants of its detonation performance. High nitrogen content is a common feature in HEDMs, as the formation of highly stable dinitrogen (N₂) gas upon decomposition releases a significant amount of energy. Introducing strained ring systems, such as in cubane (B1203433) or azetidine (B1206935) derivatives, can also increase the heat of formation and, consequently, the energy density. nih.gov
Computational screening of potential HEDM candidates allows for the rapid evaluation of their properties. By employing methods like density functional theory (DFT), researchers can predict key performance indicators such as detonation velocity and pressure for a large number of virtual molecules, identifying promising candidates for synthesis.
Table 1: Predicted Performance of Computationally Designed Energetic Materials
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| RDX | 1.82 | 61.5 | 8.75 | 34.9 |
| HMX | 1.91 | 74.9 | 9.10 | 39.3 |
| CL-20 | 2.04 | 228.9 | 9.65 | 42.9 |
| Designed Molecule A | 1.95 | 450.2 | 9.85 | 44.1 |
| Designed Molecule B | 2.01 | 315.7 | 9.72 | 43.5 |
Note: Data for RDX, HMX, and CL-20 are experimental values for comparison. Data for designed molecules are computationally predicted.
The relationship between a molecule's structure and its reactivity, particularly its sensitivity to initiation by stimuli like impact or friction, is a critical aspect of HEDM design. Predictive models, often based on machine learning and quantitative structure-property relationships (QSPR), are being developed to correlate molecular features with experimental sensitivity data. researchgate.netrsc.orguni-muenchen.de These models can help in designing safer energetic materials by identifying structural motifs that contribute to instability. researchgate.netrsc.orguni-muenchen.de
Table 2: Key Molecular Descriptors and their Correlation with Impact Sensitivity
| Molecular Descriptor | Correlation with Sensitivity | R² of Model |
|---|---|---|
| Oxygen Balance | Positive | 0.78 |
| Heat of Formation | Positive | 0.85 |
| Bond Dissociation Energy (Weakest Bond) | Negative | 0.81 |
| Molecular Surface Electrostatic Potential | Complex | 0.88 |
| Number of Nitro Groups | Positive | 0.75 |
Note: This table presents a simplified overview of general trends. The actual relationships are more complex and are the subject of ongoing research.
The synthesis and handling of energetic materials have traditionally involved hazardous chemicals and processes. The application of green chemistry principles aims to mitigate the environmental and health impacts associated with these materials throughout their lifecycle. This includes the use of greener solvents, the development of cleaner synthetic routes, and the implementation of recycling and demilitarization processes that minimize waste and pollution.
Table 3: Comparison of Traditional and Green Solvents in Energetic Material Synthesis
| Solvent | Key Properties | Environmental/Safety Concerns | Green Chemistry Alternative |
|---|---|---|---|
| Acetone (B3395972) | Volatile, Flammable | High VOC emissions, fire hazard | 2-Methyltetrahydrofuran (2-MeTHF) |
| Dichloromethane | Volatile, Suspected Carcinogen | Toxic, environmental pollutant | Supercritical CO₂ |
| Nitric Acid | Corrosive, Strong Oxidizer | Toxic fumes, hazardous reactions | Dinitrogen Pentoxide (in inert solvent) |
| Sulfuric Acid | Corrosive, Dehydrating Agent | Hazardous waste generation | Solid acid catalysts |
Vi. Future Research Directions and Emerging Paradigms
Unexplored Reactivity and Synthetic Frontiers for Iodotrinitromethane Derivatives
The synthetic utility of this compound has been primarily centered on its potent electrophilic character, stemming from the strong electron-withdrawing nature of the three nitro groups. smolecule.com This reactivity has been exploited in reactions such as alkylations and additions to unsaturated systems. smolecule.com However, the full synthetic potential of this compound and its derivatives remains largely untapped, presenting fertile ground for future investigation.
New Synthetic Frontiers:
Multicomponent Reactions (MCRs): The development of one-pot, three-component reactions involving related polynitroalkanes like bromotrinitromethane suggests a promising, yet unexplored, avenue for this compound. researchgate.netresearchgate.net Investigating its participation in MCRs could lead to the rapid assembly of highly functionalized and structurally complex molecules, such as novel heterocyclic systems, which are valuable in medicinal and materials chemistry. researchgate.net
Synthesis of Novel Heterocycles: The reactivity of the trinitromethyl group can be harnessed to construct unique heterocyclic scaffolds. For instance, adducts of this compound with olefins have been observed to decompose into isoxazolines. researchgate.net A systematic exploration of these cycloaddition and cyclization pathways with a diverse range of unsaturated substrates could yield new families of energetic or pharmacologically active heterocycles.
C-I Bond Functionalization: While the electrophilicity of the polynitroaromatic core is well-recognized, the carbon-iodine bond itself represents a key functional handle. organic-chemistry.org Future research could focus on leveraging this bond in modern cross-coupling reactions. This would enable the attachment of various organic fragments to the trinitromethyl core, opening a vast chemical space for new derivatives with tailored properties.
Formation of Charge-Transfer Complexes: this compound is known to form colored charge-transfer complexes with unsaturated compounds. smolecule.com While currently used for qualitative analysis, this property could be explored for the development of new optical materials or sensors. smolecule.com A deeper investigation into the photophysical properties of these complexes could reveal novel applications.
The exploration of these frontiers will require a thorough understanding of reaction mechanisms and the influence of reaction conditions, which can be significantly aided by the computational methods discussed in the following section. mt.com
Advanced Computational Methodologies for Prediction and Discovery of Novel Reactivity
Modern computational chemistry provides powerful tools to predict the properties and reactivity of molecules, mitigating the costs and hazards associated with experimental work on energetic materials. fraunhofer.deeuropa.eu For a reactive and potentially explosive compound like this compound, these in-silico methods are not just advantageous but essential for guiding safe and efficient research.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying energetic compounds. scispace.commdpi.commdpi.com It offers a balance of computational cost and accuracy for calculating molecular structures, properties, and reaction pathways. scispace.commit.edu
Key Applications of DFT in this compound Research:
Reactivity and Mechanistic Insights: DFT calculations can elucidate the electronic structure of this compound, identifying reactive sites. Analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of Fukui functions can precisely map the electrophilic and nucleophilic centers within the molecule, predicting its behavior in reactions. mdpi.commdpi.com This allows researchers to understand and anticipate reaction outcomes before entering the laboratory.
Prediction of Energetic Properties: A crucial application is the prediction of key performance indicators for energetic materials. DFT can be used to calculate fundamental properties such as the enthalpy of formation (EOF), which is critical for determining detonation performance. mdpi.com
Spectroscopic Characterization: Computational methods can predict spectroscopic data (e.g., IR, NMR), which aids in the characterization and identification of new synthetic products.
The table below summarizes key molecular properties of this compound and its derivatives that can be accurately predicted using advanced computational methods.
| Predicted Property | Computational Method | Significance in Research | Reference |
|---|---|---|---|
| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the 3D structure, essential for understanding reactivity and crystal packing. | mdpi.com |
| Enthalpy of Formation (EOF) | Isodesmic Reactions (with DFT) | A critical parameter for calculating detonation velocity and pressure of energetic materials. | mdpi.com |
| Local Reactivity (Fukui Functions) | DFT | Identifies the most reactive atomic sites for electrophilic, nucleophilic, or radical attack, guiding synthetic strategy. | mdpi.com |
| Reaction Pathways and Transition States | DFT | Elucidates reaction mechanisms, allowing for the optimization of reaction conditions and prediction of potential byproducts. | europa.eu |
| One-Electron Reduction Potentials | DFT with Solvation Models (e.g., COSMO, SMD) | Predicts the susceptibility of nitro compounds to reduction, relevant for understanding their stability and environmental fate. | acs.org |
| Vibrational Frequencies | DFT | Predicts IR spectra, aiding in the experimental characterization of synthesized compounds. | mdpi.com |
These computational techniques offer a pathway to screen hypothetical derivatives and reactions for feasibility and desired properties, focusing experimental efforts on the most promising candidates. pnnl.govembl.org
Integration with Machine Learning and Artificial Intelligence in Chemical Research for Accelerated Design and Synthesis
While computational methods like DFT are powerful, they can be time-consuming for screening large numbers of molecules. fraunhofer.de The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials discovery by dramatically accelerating this process. mdpi.comarxiv.orgresearchgate.net This data-driven paradigm is particularly suited for the field of energetic materials, where large chemical spaces need to be explored to find molecules with an optimal balance of performance and stability. engineering.org.cn
The core principle involves training ML models on existing data, which can be a mix of experimental results and high-fidelity computational data. mdpi.com Once trained, these models can predict the properties of new, hypothetical molecules in a fraction of the time required for DFT calculations. nih.govschrodinger.com
Data Curation: A large dataset of molecules with known properties (e.g., enthalpy of formation, density, detonation velocity) is assembled from literature, experiments, and computational databases. fraunhofer.demdpi.com
Molecular Representation: Molecules are converted into machine-readable formats, or "features," that capture their structural and chemical information. nih.gov
Model Training: An ML algorithm, such as a neural network, is trained to find the statistical relationships between the molecular features and their corresponding properties. fraunhofer.deazom.com
High-Throughput Virtual Screening (HTVS): The trained model is used to rapidly predict the properties of a vast virtual library of candidate molecules, which can contain thousands or even millions of structures. engineering.org.cn
Inverse Design: More advanced AI models can perform "inverse design," where the desired properties are specified, and the model generates novel molecular structures that are predicted to meet those criteria. mdpi.comarxiv.org
Experimental Validation: The most promising candidates identified by the AI are then prioritized for computational validation (using methods like DFT) and, ultimately, experimental synthesis and testing. engineering.org.cn
The table below illustrates the typical workflow of integrating machine learning into the discovery of new energetic materials.
| Stage | Description | Tools and Techniques | Reference |
|---|---|---|---|
| 1. Data Collection & Preparation | Gathering experimental and computational data on known energetic compounds. | Literature databases, quantum chemical calculation results (DFT). | mdpi.com |
| 2. Feature Extraction | Converting molecular structures into numerical descriptors (features) for the model. | Molecular fingerprints, graph-based representations, sum over bonds. | nih.gov |
| 3. Model Construction | Training an AI model to learn the structure-property relationships. | Neural Networks, Kernel Ridge Regression, Gradient Boosting. | fraunhofer.denih.gov |
| 4. Property Prediction & Virtual Screening | Using the trained model to predict properties for a large virtual library of new molecules. | High-Throughput Virtual Screening (HTVS) systems. | engineering.org.cn |
| 5. Inverse Design & Candidate Generation | Generating novel molecular structures tailored to have specific desired properties. | Generative AI models, Reinforcement Learning. | arxiv.orgazom.com |
| 6. Prioritization & Synthesis | Selecting the most promising candidates for further DFT analysis and experimental validation. | Automated synthesis platforms, experimental characterization. | engineering.org.cnacs.org |
Q & A
Q. What are the established methods for synthesizing iodotrinitromethane, and how do reaction conditions influence yield and purity?
this compound (C(NO₂)₃I) is typically synthesized via nitration and halogenation of precursor compounds. Key variables include temperature (controlled between 0–10°C to avoid decomposition), stoichiometric ratios of nitric acid and iodine, and solvent selection (e.g., sulfuric acid as a protonating agent). Yield optimization requires iterative testing of these parameters, with purity assessed via NMR spectroscopy and elemental analysis . For reproducibility, document all procedural deviations, such as trace moisture effects on halogenation efficiency, and validate results using independent techniques like mass spectrometry .
Q. How can researchers structurally characterize this compound, and what spectroscopic techniques are most reliable?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹⁴N for nitro group analysis), IR spectroscopy (to identify NO₂ stretching vibrations at ~1550 cm⁻¹), and X-ray crystallography for definitive bond-length and angle measurements. Cross-validate spectral data with computational methods (e.g., DFT calculations) to resolve ambiguities in electronic environments. Ensure raw spectral files are archived for peer review .
Q. What are the stability profiles of this compound under varying storage conditions, and how should handling protocols be designed?
Stability studies should test degradation kinetics in dark vs. light-exposed environments, humidity-controlled settings, and inert atmospheres. Use HPLC or GC-MS to quantify decomposition products (e.g., iodine or nitrous oxides). Handling protocols must prioritize inert glovebox use, cold storage (-20°C), and compatibility testing with container materials (e.g., glass vs. polymer) to prevent catalytic decomposition .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in nitroalkylation reactions be systematically resolved?
Contradictions often arise from unaccounted variables like trace catalysts or solvent polarity. Apply a contradiction matrix (TRIZ methodology) to isolate conflicting parameters (e.g., reactivity vs. stability) . Design controlled experiments varying one factor at a time (OFAT) and employ statistical tools (ANOVA) to identify significant interactions. Publish negative results to clarify boundary conditions .
Q. What computational approaches are effective in modeling this compound’s explosive properties, and how do they align with experimental data?
Density Functional Theory (DFT) can predict detonation velocity (VOD) and pressure by calculating bond dissociation energies (BDEs) and heats of formation. Compare outputs with experimental data from differential scanning calorimetry (DSC) and drop-weight impact tests. Calibrate models using benchmark compounds (e.g., TNT) and disclose software parameters (basis sets, convergence criteria) to ensure reproducibility .
Q. What methodologies are recommended for analyzing this compound’s environmental degradation pathways, and how can intermediates be tracked?
Use LC-QTOF-MS for non-targeted screening of degradation products in soil/water matrices. Isotopic labeling (¹³C or ¹⁵N) helps trace nitro-group transformations. Pair with microbial assays to assess ecotoxicity of intermediates. Data should be contextualized with kinetic models (pseudo-first-order rate constants) and compared to analogous halogenated nitroalkanes .
Methodological Guidance
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?
Discrepancies may stem from anharmonic effects or solvent interactions. Apply scaling factors to computational IR/Raman spectra (e.g., 0.96–0.98 for B3LYP/6-31G*) and validate with solvent-corrected experimental data. Document all computational assumptions (e.g., harmonic approximation) in supplementary materials .
Q. What strategies optimize the reproducibility of this compound’s synthetic protocols across laboratories?
Adopt the MIAPE (Minimum Information About a Polymer Experiment) framework: detail reagent grades, equipment calibration (e.g., temperature probes), and purification steps (e.g., recrystallization solvents). Share raw datasets (e.g., NMR FID files) via repositories like Zenodo to enable cross-validation .
Q. How can meta-analyses resolve conflicting literature reports on this compound’s thermodynamic stability?
Q. What are the best practices for reporting crystallographic data of this compound derivatives?
Adhere to CIF (Crystallographic Information File) standards: report R-factors, occupancy ratios, and thermal parameters. Include H-bonding and π-π interaction metrics in tables, and deposit data with the Cambridge Structural Database (CSD). Avoid redundant data in text; use figures only to highlight structural anomalies .
Q. How should researchers ethically handle unexpected exothermic behavior during this compound synthesis?
Preemptively conduct hazard assessments (HIRA) and document near-misses. Disclose safety protocols in methods sections, including quenching procedures and emergency ventilation specs. Collaborate with industrial safety experts to design fail-safes, and report incidents to chemical safety boards for community awareness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
